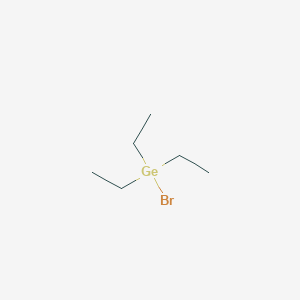

Triethylbromogermane

Übersicht

Beschreibung

Triethylbromogermane is a germanium-based compound that is not directly mentioned in the provided papers. However, the papers do discuss various germane compounds with different substituents, which can provide insights into the chemistry of germanium compounds similar to triethylbromogermane. For instance, trimethylbromogermane is closely related and has been studied for its molecular structure .

Synthesis Analysis

The synthesis of germane compounds can involve multiple strategies, including the reaction of organolithium species with tetrachlorogermane , the reaction of BbtLi with GeBr2·dioxane , and general procedures developed for the synthesis of halocyclopropylgermanes . These methods highlight the reactivity of germanium halides with various organic ligands to form germane compounds.

Molecular Structure Analysis

The molecular structure of germane compounds can be determined using techniques such as X-ray crystallography and gas-phase electron diffraction. For example, the structure of trimethylbromogermane was determined by gas-phase electron diffraction, revealing a C-3v symmetry and providing detailed bond lengths and angles . Similarly, X-ray crystallography has been used to determine the structure of other germane compounds, such as a 1,2-dibromodigermene and octaisopropylcyclotetragermane .

Chemical Reactions Analysis

Germane compounds participate in various chemical reactions. For instance, the reaction of [tris(trimethylsilyl)methyl]tribromogermane with magnesium leads to the generation of a bromogermylene intermediate, which can further react with olefins and acetylenes to form different products . Additionally, trihalogermanes can undergo alkaline hydrolysis, nucleophilic attack, and halogen exchange reactions . The reactivity of germanium dibromide with allyl bromide and butadiene has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of germane compounds are influenced by their molecular structure. For example, the interatomic distances in heptacoordinate trihalogermanes are shorter than the sum of van der Waals radii, indicating strong intramolecular interactions . The vibrational frequencies of triethynylmethylgermane have been theoretically examined, providing insights into the types of motion within the molecule . The reaction rates of tri-n-propylbromogermane with propylene oxide have been measured, showing bimolecular reaction kinetics .

Wissenschaftliche Forschungsanwendungen

α-Bromonitrostyrenes

- Scientific Field : Organic Syntheses

- Application : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .

- Methods of Application : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .

- Results : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .

3-(Bromoacetyl)coumarins

- Scientific Field : Synthetic Chemistry

- Application : 3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Methods of Application : They are used as starting points towards a wide scale of five and six-membered heterocyclic systems .

- Results : This compound has been used in the synthesis of various bioactive heterocyclic scaffolds. They also are important components in drug discovery on account of their biological activities .

Eigenschaften

IUPAC Name |

bromo(triethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPPRJFGNCDPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346317 | |

| Record name | Triethylbromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylbromogermane | |

CAS RN |

1067-10-3 | |

| Record name | Bromotriethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylbromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)